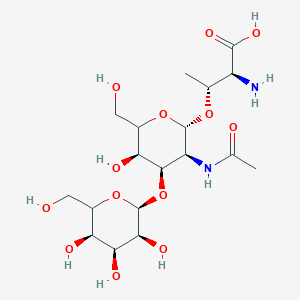

![molecular formula C₁₁H₁₄N₄O₅ B1140102 2-氨基-7-[(2S,3R,4S,5R)-3,4-二羟基-5-(羟甲基)氧杂环戊烷-2-基]-3,5-二氢吡咯并[3,2-d]嘧啶-4-酮 CAS No. 102731-45-3](/img/structure/B1140102.png)

2-氨基-7-[(2S,3R,4S,5R)-3,4-二羟基-5-(羟甲基)氧杂环戊烷-2-基]-3,5-二氢吡咯并[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule belongs to a class of compounds known for their diverse biological activities. Its structure suggests a potential for interactions with biological macromolecules, owing to the presence of multiple functional groups conducive to hydrogen bonding and other types of chemical interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, the synthesis of dual inhibitors of dihydrofolate reductase and thymidylate synthase from pyrrolo[2,3-d]pyrimidine derivatives demonstrates the complexity and precision required in constructing similar molecules. These compounds were obtained through a concise sequence involving classical antifolate frameworks, highlighting the intricate steps necessary for the synthesis of such complex molecules (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Structure Analysis

Structural analysis of related pyrrolo[2,3-d]pyrimidine compounds reveals the significance of intramolecular hydrogen bonding and electronic structure polarization. Studies on similar compounds emphasize the role of molecular geometry and electronic distribution in determining the chemical reactivity and interaction potential of such molecules (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The reactivity of pyrrolo[2,3-d]pyrimidine derivatives can be illustrated by their participation in various chemical reactions. For instance, the bromination of pyrimidin-2-ylamides under specific conditions demonstrates the reactivity of the pyrimidine ring and its susceptibility to electrophilic substitution reactions, a characteristic likely shared by our compound of interest (Ukrainets, Tkach, Grinevich, Turov, & Bevz, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Although specific data for this compound were not found, related studies on the crystalline structure of pyrimidinone derivatives provide insight into the factors influencing the physical properties of these molecules (Breining, Hermecz, Podányi, & Sessi, 1985).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the compound's interactions. The synthesis and reactivity of pyrido[2,3-d]pyrimidin-4(1H)-ones as analgesic and anti-inflammatory agents provide a basis for understanding the chemical behavior of similar compounds (El-Gazzar & Hafez, 2009).

科学研究应用

光学研究

该化合物已被用于光学研究 {svg_1}. 它在可见光谱的蓝色部分 (370-420 nm) 附近表现出明显的溶剂化变色行为 {svg_2}. 量子化学计算表明供体氨基和吸电子异氰基之间存在内部电荷转移 (ICT) {svg_3}.

抗真菌特性

该化合物因其独特的抗真菌特性而受到关注 {svg_4}. 这使其成为开发新型抗真菌治疗方法的潜在候选者。

抗癌特性

除了抗真菌特性外,该化合物还具有抗癌特性 {svg_5}. 这为其在癌症研究和治疗中的应用开辟了可能性。

光物理特性

该化合物具有独特的光物理特性 {svg_6}. 它在大多数溶剂中具有高摩尔吸光率 (ε = 15-18·10 3 M −1 cm −1) 和优异的量子产率 (Φ f = 70-95%) {svg_7}.

水中的荧光猝灭

有趣的是,它的荧光在水中完全猝灭 {svg_8}. 这一特性在生物标记应用中可能有利,因为应尽量减少背景荧光 {svg_9}.

材料科学

开发高性能环境敏感染料和/或荧光溶剂化变色探针是当今材料科学的主要关注点之一 {svg_10}. 该化合物凭借其独特的特性,可以为该领域做出重大贡献。

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves the synthesis of the pyrrolopyrimidinone core structure, followed by the addition of the oxolane group and the final attachment of the amino group.", "Starting Materials": ["4-chloro-2-nitropyrimidine", "ethyl acetoacetate", "ethyl cyanoacetate", "2,3-dihydroxy-4-methylenepentanal", "sodium borohydride", "L-tartaric acid", "sodium hydroxide", "ammonium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "ethanol", "water"], "Reaction": ["Step 1: Synthesis of 4-chloro-2-nitropyrimidine by reacting 2-chloro-5-nitrophenylamine with ethyl cyanoacetate and sodium ethoxide in ethanol.", "Step 2: Reduction of 4-chloro-2-nitropyrimidine to 4-amino-2-chloropyrimidine using sodium borohydride in ethanol.", "Step 3: Condensation of 4-amino-2-chloropyrimidine with ethyl acetoacetate and L-tartaric acid in ethanol to form 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine.", "Step 4: Hydrolysis of 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine with sodium hydroxide in water to remove the tartaric acid ester and form 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine.", "Step 5: Addition of 2,3-dihydroxy-4-methylenepentanal to 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine in the presence of ammonium chloride and sodium bicarbonate in ethanol to form 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.", "Step 6: Purification of the final product by recrystallization from ethanol and water mixture, followed by drying."] } | |

CAS 编号 |

102731-45-3 |

分子式 |

C₁₁H₁₄N₄O₅ |

分子量 |

282.25 |

IUPAC 名称 |

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1 |

SMILES |

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |

同义词 |

2-Amino-7-(β-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,5-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[3,2-d]pyrimidin-4-one; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

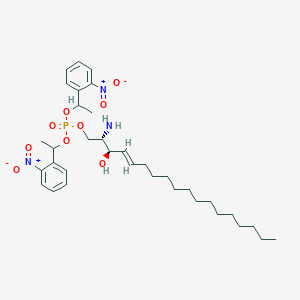

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

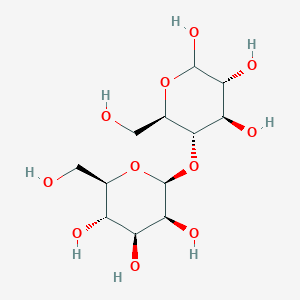

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

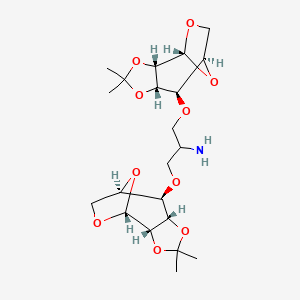

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)